molecular formula C22H42O4 B086650 Hexanedioic acid, bis(1-methylheptyl) ester CAS No. 108-63-4

Hexanedioic acid, bis(1-methylheptyl) ester

Cat. No.: B086650
CAS No.: 108-63-4
M. Wt: 370.6 g/mol
InChI Key: RTUMJAGKSDIHOW-UHFFFAOYSA-N
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Description

Hexanedioic acid, bis(1-methylheptyl) ester (CAS: 108-63-4), also known as di(1-methylheptyl) adipate, is a diester derived from adipic acid (hexanedioic acid) and 1-methylheptanol. Structurally, it consists of a six-carbon dicarboxylic acid backbone esterified with two branched 1-methylheptyl groups. This compound is classified as a fatty acid ester and shares functional similarities with other adipate esters, such as bis(2-ethylhexyl) adipate (DEHA). Its molecular formula is C22H42O4, with a molecular weight of 370.57 g/mol.

It has also been identified in plant extracts (e.g., Horsfieldia hainanensis bark) and microbial metabolites, where it may contribute to antimicrobial or bioactive properties .

Properties

IUPAC Name

dioctan-2-yl hexanedioate
Source PubChem
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InChI

InChI=1S/C22H42O4/c1-5-7-9-11-15-19(3)25-21(23)17-13-14-18-22(24)26-20(4)16-12-10-8-6-2/h19-20H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMJAGKSDIHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
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DSSTOX Substance ID

DTXSID6026795
Record name Hexanedioic acid, bis(1-methylheptyl) ester
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Molecular Weight

370.6 g/mol
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Physical Description

Liquid
Record name Hexanedioic acid, 1,6-bis(1-methylheptyl) ester
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CAS No.

108-63-4
Record name 1,6-Bis(1-methylheptyl) hexanedioate
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Record name Bis(1-methylheptyl) adipate
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Record name HEXANEDIOIC ACID, BIS(1-METHYLHEPTYL) ESTER
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Record name Hexanedioic acid, 1,6-bis(1-methylheptyl) ester
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Record name Hexanedioic acid, bis(1-methylheptyl) ester
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Record name Bis(1-methylheptyl) adipate
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Record name DIISOOCTYL ADIPATE
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via classical Fischer esterification, where adipic acid reacts with 2-ethylhexanol under acidic conditions. Sulfuric acid (0.1–0.5 wt%) serves as the catalyst, with micro-vacuum (5–10 kPa) applied to facilitate water removal and shift equilibrium toward ester formation. The stoichiometric ratio of adipic acid to 2-ethylhexanol is critical, typically maintained at 1:2.2 to ensure complete di-esterification.

Key operational parameters include:

  • Temperature : 120–150°C (boiling reflux)

  • Reaction Time : 4–6 hours (until water generation ceases)

  • Vacuum Pressure : 5–10 kPa

Post-Reaction Purification

Post-esterification, the crude product undergoes sequential purification:

  • Washing : Water (50 kg per 100 kg adipic acid) removes residual catalyst and unreacted alcohol.

  • Dealcoholization : Vacuum distillation at 80–90°C eliminates excess 2-ethylhexanol.

  • Refining : A refining agent—composed of calcium oxide, magnesium oxide, activated carbon, and silica (1:1:2:1 wt%)—is added to adsorb impurities and decolorize the product.

  • Filtration : Final filtration yields DEHA with ≥99.5% purity and a platinum-cobalt color index <30.

Table 1: Acid-Catalyzed Synthesis Performance

ParameterValue
Adipic Acid Conversion>99%
DEHA Purity99.5%
Color Index<30 (Platinum-Cobalt)
Refining Agent Loading0.5–0.6 wt%

This method’s industrial viability stems from its avoidance of high-vacuum refining, reducing equipment costs and energy consumption.

Enzymatic Esterification: A Green Chemistry Approach

Recent advances emphasize sustainable synthesis routes. The enzymatic method, described in ChemicalBook, employs Candida antarctica lipase B (CALB) immobilized on porous silica.

Biocatalytic Process Details

The reaction occurs in cyclohexane at 45°C, with a 24-hour incubation period. Key advantages include:

  • Solvent-Free Conditions : Minimizes waste generation.

  • Mild Temperatures : Reduces energy input vs. acid-catalyzed methods.

  • Reusability : Immobilized lipase retains >80% activity after five cycles.

Table 2: Enzymatic Synthesis Performance

ParameterValue
Yield66%
Enzyme Loading10–200 mg/mmol adipic acid
Temperature45°C
Reaction Time24 hours

While enzymatic routes offer environmental benefits, their lower yield (66% vs. 99.5% for acid catalysis) and slower kinetics limit industrial adoption.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

  • Acid Catalysis : Superior for large-scale production due to rapid reaction rates and high yields. However, sulfuric acid’s corrosivity necessitates specialized equipment, and neutralization generates sulfate waste.

  • Enzymatic Catalysis : Eco-friendly but constrained by substrate inhibition and enzyme cost. Recent studies suggest hybrid systems (e.g., acid-enzyme tandem catalysis) could bridge this gap.

Product Quality

Both methods yield DEHA meeting industrial specifications, but acid-catalyzed routes achieve higher purity (99.5%) due to robust refining protocols. Enzymatic synthesis may require additional purification to remove trace glycerol or monoester byproducts .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis(1-methylheptyl) ester primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1-methylheptanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing the original alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Hexanedioic acid and 1-methylheptanol.

    Transesterification: New esters and 1-methylheptanol.

Scientific Research Applications

Plasticizer in Polymers

Overview : Diisooctyl adipate is primarily used as a plasticizer in the production of flexible plastics. It improves the flexibility and workability of polymer formulations.

Applications :

  • Polyvinyl Chloride (PVC) : DOA is widely used in PVC formulations to enhance flexibility and reduce brittleness.
  • Rubber Compounds : It serves as a plasticizer in rubber products, improving their processing characteristics and performance.

Case Study :
In a study examining the effects of various plasticizers on PVC properties, DOA was found to significantly improve tensile strength and elongation at break compared to other plasticizers like dioctyl phthalate (DOP) .

Solvent Properties

Overview : Hexanedioic acid, bis(1-methylheptyl) ester acts as an effective solvent for various chemical processes due to its low toxicity and stability.

Applications :

  • Coatings and Inks : Used in formulations for paints and inks, enhancing solubility and application properties.
  • Adhesives : Serves as a solvent in adhesive formulations, improving adhesion properties without compromising the integrity of the final product.

Advantages :

  • Low volatility
  • High solvating power for polar and non-polar substances

Emollient in Personal Care Products

Overview : DOA is utilized in cosmetics and personal care products for its skin conditioning properties.

Applications :

  • Moisturizers and Creams : Acts as an emollient that helps retain moisture in the skin.
  • Antiperspirants and Deodorants : Enhances skin feel and provides a smooth application .

Data Table: Applications Summary

Application AreaSpecific UsesBenefits
PlasticizersPVC, rubber compoundsImproved flexibility, durability
SolventsCoatings, inks, adhesivesLow toxicity, high solvating power
Personal CareMoisturizers, antiperspirantsSkin conditioning, moisture retention

Industrial Applications

In industrial settings, diisooctyl adipate is employed in various formulations:

  • Lubricants and Greases : Enhances lubricity while maintaining stability under high temperatures.
  • Washing & Cleaning Products : Functions as a solvent for surfactants and other cleaning agents .

Mechanism of Action

The primary mechanism of action of hexanedioic acid, bis(1-methylheptyl) ester as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound interacts with the polymer matrix, disrupting the crystalline structure and enhancing the material’s pliability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following adipate esters are structurally and functionally comparable to hexanedioic acid, bis(1-methylheptyl) ester:

Compound Name Molecular Formula Substituents Key Applications/Properties References
Hexanedioic acid, bis(2-ethylhexyl) ester (DEHA) C22H42O4 Branched 2-ethylhexyl groups Plasticizer in PVC, food packaging; antimicrobial activity in plant/fungal extracts
Hexanedioic acid, bis(1-methylethyl) ester (Diisopropyl adipate) C12H22O4 Linear isopropyl groups Cosmetic emollient, nonionic surfactant; lower molecular weight, higher volatility
Hexanedioic acid, mono(2-ethylhexyl) ester C14H26O4 Single 2-ethylhexyl group Intermediate in biodegradation; weaker plasticizing efficiency

Key Comparative Analysis

Molecular Weight and Branching: Bis(1-methylheptyl) adipate and DEHA share identical molecular formulas but differ in substituent branching. Diisopropyl adipate, with smaller linear substituents, exhibits lower thermal stability and higher volatility, limiting its use in high-temperature applications .

Biological Activity: Both bis(1-methylheptyl) adipate and DEHA demonstrate antimicrobial properties. DEHA is prevalent in antagonistic fungi (e.g., Epicoccum nigrum) and plant extracts (e.g., Senegalia gaumeri), where it inhibits pathogens like Botrytis cinerea . Mono(2-ethylhexyl) adipate shows weaker antimicrobial activity, likely due to reduced hydrophobicity from a single alkyl chain .

No comparable regulatory data exist for bis(1-methylheptyl) adipate, though it is marketed as a phthalate alternative in niche applications .

Migration and Stability :

  • DEHA’s migration from low-density polyethylene (LDPE) into food matrices (e.g., dairy products) is well-documented, with migration rates influenced by temperature and lipid content . Bis(1-methylheptyl) adipate’s migration behavior is uncharacterized, but its longer alkyl chains may reduce diffusion compared to DEHA .

Industrial Use

  • DEHA: Dominates as a plasticizer in flexible PVC, contributing to 20–30% of global adipate ester consumption. It is also used in cling films and coatings due to its low volatility and compatibility with nonpolar polymers .
  • Bis(1-methylheptyl) adipate: Limited to specialty polymers and extracts.

Natural Occurrence

  • DEHA is biosynthesized by Streptomyces spp. and identified in Populus wood extracts, suggesting ecological roles in microbial antagonism .
  • Bis(1-methylheptyl) adipate is isolated from Horsfieldia hainanensis bark (8.09% of essential oil) and Capparis cartilaginea fruit (61.99% of jam extract), indicating its prevalence in tropical plants .

Biological Activity

Hexanedioic acid, bis(1-methylheptyl) ester, also known as bis(1-methylheptyl) adipate, is an ester derived from hexanedioic acid (adipic acid) and 1-methylheptanol. This compound has garnered attention for its potential biological activities, particularly in toxicology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including toxicity assessments, potential therapeutic applications, and chemical properties.

  • Molecular Formula : C22H42O4
  • Molecular Weight : 370.57 g/mol
  • CAS Number : 108-63-4
  • LogP : 7.47 (indicating high lipophilicity)

Toxicological Studies

Recent studies have evaluated the toxicity of this compound through various animal models. Key findings include:

  • Acute Toxicity : In a study assessing dermal exposure in rabbits, high doses (2060 mg/kg bw/day) resulted in lethargy and labored breathing, while lower doses (410 mg/kg bw/day) caused moderate erythema and slight desquamation .
  • Subchronic Toxicity : A 90-day feeding study in rats indicated a no-observed-adverse-effect level (NOAEL) of 189 mg/kg bw/day, with significant effects on body weight gain and organ weights at higher doses .
  • Carcinogenicity : Long-term studies did not show evidence of carcinogenicity in rats; however, increased incidences of hepatocellular neoplasms were observed in female mice at high dietary levels (12000 and 25000 ppm) .

Antibacterial Activity

Research has demonstrated that hexanedioic acid derivatives possess varying degrees of antibacterial properties. For instance:

  • A study identified several bioactive compounds from marine sponges, including hexanedioic acid derivatives, which showed selective inhibition against certain bacterial strains .
  • The compound's activity was assessed using gas chromatography-mass spectrometry (GC-MS), revealing its potential as a bioactive agent in specific extracts .

The mechanism by which hexanedioic acid esters exert their biological effects may involve:

  • Peroxisome Proliferation : The compound activates peroxisome proliferator-activated receptors (PPARs), potentially influencing lipid metabolism and cellular proliferation pathways .
  • Cytotoxicity : Further investigations are needed to evaluate the cytotoxic effects against mammalian cell lines to understand its safety profile better.

Study on Marine Sponges

In a study examining the antibacterial properties of extracts from marine sponges, hexanedioic acid derivatives were isolated and tested for their efficacy against various bacterial strains. The results indicated that certain fractions containing these esters exhibited broad-spectrum antibacterial activity .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightAntibacterial Activity
This compoundC22H42O4370.57 g/molModerate
Hexanedioic Acid, Dioctyl EsterC22H42O4370.57 g/molLow
Hexanedioic Acid, Bis(2-Ethylhexyl) EsterC22H42O4370.57 g/molHigh

Q & A

Basic: What analytical techniques are recommended for characterizing hexanedioic acid, bis(1-methylheptyl) ester in research settings?

Answer:
Characterization of this compound requires a combination of analytical methods to confirm structure and purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the compound in complex mixtures (e.g., plant extracts or fermentation products). Column selection (e.g., polar or non-polar) and ionization parameters must be optimized to resolve co-eluting peaks .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm ester linkages and substituent positions. Deuterated solvents (e.g., CDCl₃) are typically used .
  • Infrared Spectroscopy (IR): Key functional groups (C=O at ~1730 cm⁻¹, ester C-O at ~1250 cm⁻¹) provide additional validation .
Analytical Technique Key Parameters References
GC-MSDB-5MS column; EI ionization at 70 eV
NMR400 MHz, CDCl₃ solvent
IRATR mode, 4000–400 cm⁻¹ range

Basic: What safety protocols should be followed when handling this compound?

Answer:
While direct data on this compound is limited, protocols for structurally similar diesters (e.g., DEHA) recommend:

  • Personal Protective Equipment (PPE): Use nitrile gloves, splash goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to minimize inhalation risks. NIOSH-approved respirators are advised if ventilation is inadequate .
  • Storage: Keep away from strong oxidizers and acids to avoid decomposition into CO/CO₂ .

Advanced: How can researchers assess the environmental biodegradation of this compound?

Answer:
Adapt methodologies from studies on related diesters (e.g., DEHA):

  • OECD 301F Test: Measure biochemical oxygen demand (BOD) over 28 days to assess ready biodegradability .
  • Sediment/Soil Studies: Monitor accumulation using GC-MS with selective ion monitoring (SIM) to detect degradation intermediates .
  • Aquatic Toxicity: Use Daphnia magna or algae growth inhibition tests to evaluate ecotoxicological impacts .

Key Finding: DEHA (a structural analog) is readily biodegradable (>60% BOD in 28 days), suggesting similar behavior for the target compound under aerobic conditions .

Advanced: How can discrepancies in spectral data (e.g., GC-MS) be resolved when identifying this compound in complex matrices?

Answer:
Discrepancies often arise due to matrix interference or ionization variability. Mitigation strategies include:

  • Matrix-Matched Calibration: Use spiked samples to account for matrix effects .
  • High-Resolution MS (HRMS): Differentiate isobaric interferences (e.g., phthalates) via accurate mass measurements (e.g., Q-TOF instruments) .
  • Multi-Detector Validation: Cross-validate GC-MS results with HPLC-UV or NMR for ambiguous peaks .

Example: In fungal extracts, DEHA co-eluted with phthalates, requiring SIM mode for resolution .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:
While biological data for this compound is scarce, structurally similar diesters exhibit anti-inflammatory and antidiabetic properties. Recommended assays:

  • Anti-Inflammatory: LPS-induced cytokine (IL-6, TNF-α) suppression in RAW 264.7 macrophages .
  • Antioxidant: DPPH radical scavenging assays .
  • Metabolic Activity: Glucose uptake studies in 3T3-L1 adipocytes .

Note: Prioritize purity verification (>95% via HPLC) to avoid artifact-driven results .

Basic: How is this compound detected in environmental samples?

Answer:
Adapt standardized methods for related diesters:

  • Water/Wastewater: JIS K 0450-40-10:2004 protocol using liquid-liquid extraction (LLE) with hexane, followed by GC-MS quantification .
  • Sediments: Soxhlet extraction with acetone-hexane (1:1), cleanup via silica gel chromatography .
Matrix Extraction Method Detection Limit Reference
Industrial waterLLE + GC-MS0.1 µg/L

Advanced: What experimental designs are optimal for synthesizing and purifying this compound?

Answer:
Though synthesis details are absent in the evidence, general esterification strategies apply:

  • Catalytic Esterification: React adipic acid with 1-methylheptanol using H₂SO₄ or lipase catalysts. Monitor conversion via acid value titration .
  • Purification: Distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the ester. Verify purity via GC-FID .

Critical Parameter: Maintain stoichiometric excess of alcohol (2:1 molar ratio) to drive the reaction .

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